Towards the rational design of the Py5-ligand framework for ruthenium-based water oxidation catalysts†
Dalton Transactions Pub Date: 2018-05-21 DOI: 10.1039/C8DT01209A
Abstract
In order to rationally design water oxidation catalysts (WOCs), an in–depth understanding of the reaction mechanism is essential. In this study we showcase the complexity of catalytic water oxidation, by elucidating how modifications of the pentapyridyl (Py5) ligand-framework influence the thermodynamics and kinetics of the process. In the reaction mechanism the pyridine–water exchange was identified as a key reaction which appears to determine the reactivity of the Py5–WOCs. Exploring the capabilities of in silico design we show which modifications of the ligand framework appear promising when attempting to improve the catalytic performance of WOCs derived from Py5.
![Graphical abstract: Towards the rational design of the Py5-ligand framework for ruthenium-based water oxidation catalysts](http://scimg.chem960.com/usr/1/C8DT01209A.jpg)
Recommended Literature
- [1] Tilden Lecture. Some uses of silicon compounds in organic synthesis
- [2] Interlaboratory validation of an environmental monitoring method for trace analysis of endocrine disrupting compounds
- [3] Online stretching of directly electrospun nanofiber yarns
- [4] Solvothermal synthesis of superhydrophobic hollow carbon nanoparticles from a fluorinated alcohol
- [5] Rh-Catalyzed domino synthesis of 4-hydroxy-3-methylcoumarins via branch-selective hydroacylation†‡
- [6] Inside front cover
- [7] Chemical physics of decomposition of energetic materials. Problems and prospects
- [8] Dielectric dispersion and superior thermal characteristics in isotope-enriched hexagonal boron nitride thin films: evaluation as thermally self-dissipating dielectrics for GaN transistors†
- [9] Recent trends in the applications of thermally expanded graphite for energy storage and sensors – a review
- [10] Correction: Probing high temperature ferromagnetism and its paramagnetic phase change due to Eu3+ incorporation in ZnO nanophosphors